molecular formula C34H60ClN3O6 B10775755 [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride

Cat. No.: B10775755
M. Wt: 647.3 g/mol
InChI Key: APUCCVGQZPNXIO-TXZBQNLLSA-N
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Description

CV-6209-d5 is a deuterated form of CV-6209, a potent antagonist of the platelet-activating factor receptor. It contains five deuterium atoms at specific positions of the ethyl pyridinium moiety. This compound is primarily used as an internal standard for the quantification of CV-6209 by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CV-6209-d5 involves the incorporation of deuterium atoms into the ethyl pyridinium moiety. The process typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Formation of Pyridinium Moiety: The deuterated precursor is then reacted to form the ethyl pyridinium moiety.

    Final Assembly: The final product is assembled by combining the deuterated pyridinium moiety with other necessary components under controlled conditions.

Industrial Production Methods: Industrial production of CV-6209-d5 follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: CV-6209-d5 can undergo oxidation reactions, particularly at the ethyl pyridinium moiety.

    Reduction: The compound can also be reduced under specific conditions.

    Substitution: Substitution reactions can occur, especially involving the deuterium atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Scientific Research Applications

CV-6209-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

CV-6209-d5 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the aggregation of platelets induced by the platelet-activating factor. The compound binds to the receptor, blocking the signaling pathways involved in platelet activation and aggregation. This mechanism is crucial in preventing conditions such as hypotension and inflammation induced by the platelet-activating factor .

Comparison with Similar Compounds

    CV-3988: Another platelet-activating factor receptor antagonist with a different chemical structure.

    ONO-6240: A potent antagonist with similar effects but different molecular targets.

    Ginkgolide B: A natural compound with platelet-activating factor antagonistic properties.

Comparison:

Properties

Molecular Formula

C34H60ClN3O6

Molecular Weight

647.3 g/mol

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride

InChI

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2;

InChI Key

APUCCVGQZPNXIO-TXZBQNLLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1=CC=CC=C1CN(C(=O)C)C(=O)OCC(COC(=O)NCCCCCCCCCCCCCCCCCC)OC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-]

Origin of Product

United States

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